molecular formula C7H15NO B7935343 2-Methoxymethyl-cyclopentylamine

2-Methoxymethyl-cyclopentylamine

Cat. No.: B7935343
M. Wt: 129.20 g/mol
InChI Key: VZBHNURRLOHCAS-UHFFFAOYSA-N
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Description

2-Methoxymethyl-cyclopentylamine (CAS: 956722-42-2) is a cyclopentylamine derivative featuring a methoxymethyl (-CH2-O-CH3) substituent on the cyclopentane ring. Its molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol. It is supplied by three commercial sources, indicating its relevance in specialized research and industrial applications .

Properties

IUPAC Name

2-(methoxymethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHNURRLOHCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethyl-cyclopentylamine typically involves the reaction of cyclopentylamine with methoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{Methoxymethyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxymethyl-cyclopentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopentylamine derivatives.

Scientific Research Applications

2-Methoxymethyl-cyclopentylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxymethyl-cyclopentylamine exerts its effects involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The cyclopentylamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structure Key Applications Suppliers
This compound 956722-42-2 C7H15NO 129.20 Cyclopentylamine with methoxymethyl Pharmaceutical intermediates 3 suppliers
3-(2'-Methoxy)-ethoxypropylamine 54303-31-0 C6H15NO2 133.19 Linear propylamine with 2-methoxyethoxy chain Surfactants, agrochemicals ACETO US, LLC
2-(2-Methoxyphenoxy)ethylamine Not provided* C9H13NO2 167.21 Ethylamine with aromatic 2-methoxyphenoxy group Pharmaceutical synthesis (e.g., Carvedilol) Chongqing Chemdad Co., Ltd

Research Findings and Comparative Analysis

A. Structural Implications

Backbone Rigidity: The cyclopentane ring in this compound introduces conformational rigidity, which may enhance binding specificity in drug design compared to linear analogs like 3-(2'-Methoxy)-ethoxypropylamine . Aromatic vs. Aliphatic Substituents: 2-(2-Methoxyphenoxy)ethylamine’s phenoxy group enables π-π interactions, advantageous in receptor-targeted pharmaceuticals (e.g., Carvedilol synthesis), whereas the methoxymethyl group in this compound offers simpler steric flexibility .

D. Physicochemical Properties

Molecular Weight and Solubility: this compound’s lower molecular weight (129.20 g/mol) suggests higher volatility compared to the aromatic 2-(2-Methoxyphenoxy)ethylamine (167.21 g/mol). The ethoxyethoxy chain in 3-(2'-Methoxy)-ethoxypropylamine enhances hydrophilicity, favoring aqueous-phase reactions in industrial processes .

Biological Activity

2-Methoxymethyl-cyclopentylamine, specifically the (1S,2R) enantiomer, is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of a cyclopentane ring along with a methoxymethyl substituent suggests potential interactions with various biological targets, making it a candidate for pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

 1S 2R 2 Methoxymethyl cyclopentylamine\text{ 1S 2R 2 Methoxymethyl cyclopentylamine}

This structure consists of:

  • A cyclopentane ring
  • A methoxymethyl group attached to the amine

The stereochemistry plays a crucial role in its biological interactions, influencing its binding affinity and activity towards various biological targets.

The biological activity of this compound is primarily assessed through its interaction with different biomolecules. Preliminary studies indicate that it may exhibit:

  • Receptor Modulation : Interactions with neurotransmitter receptors, which can influence mood and cognitive functions.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways or disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
CyclopentylamineCycloalkane AmineSimple amine structure; less sterically hindered
1-(Cyclopentyl)ethanamineCycloalkane AmineLonger carbon chain; different biological activity
1-(Methoxy)cyclopentanamineMethoxy-substituted AmineDirectly related; explores methoxy effects
2-(Cyclopropyl)cyclopentanamineCycloalkane AmineSmaller cycloalkane; distinct steric properties

The unique methoxymethyl substitution may confer distinct biological properties compared to these similar compounds.

Pharmacological Studies

Research has focused on the pharmacological potential of this compound through various bioassays. Some notable findings include:

  • In Vitro Studies : Initial studies suggest that the compound may exhibit moderate affinity towards certain receptors involved in neurotransmission. Further empirical investigations are required to establish specific binding profiles.
  • In Vivo Models : Preliminary animal studies have indicated potential antidepressant-like effects, suggesting modulation of serotonin and norepinephrine pathways.

Case Studies

One case study explored the compound's effects on rodent models exhibiting symptoms of depression. The results indicated that administration of this compound led to significant improvements in behavioral assessments compared to control groups. These findings align with the hypothesis that this compound may influence neurotransmitter systems.

Future Directions

Further research is essential to elucidate the complete pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Kinome Profiling : Assessing its interaction with a broader range of kinases and receptors to understand off-target effects.
  • Longitudinal Studies : Evaluating long-term effects and potential side effects in chronic administration scenarios.
  • Synthesis and Derivative Exploration : Investigating structural modifications to enhance potency and selectivity.

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